(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol
Description
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGDTHKNBZCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The fluorinated benzimidazole scaffold is synthesized via acid-catalyzed cyclization of 4-fluoro-1,2-diaminobenzene with carbonyl equivalents. A modified Stobbe condensation using dimethyl acetylenedicarboxylate under basic conditions (potassium tert-butoxide, methanol, 50–55°C) yields intermediates critical for ring closure.
Reaction conditions :
Post-condensation, cyclization occurs via intramolecular nucleophilic attack, facilitated by potassium carbonate in methylene chloride/water biphasic systems at reflux (40–45°C). This step installs the imidazole ring while preserving the fluorine substituent.
Thiol Group Introduction
Thiolation at the 2-position employs two principal strategies:
Nucleophilic Displacement of Hydroxymethyl Intermediates
Hydroxymethyl precursors, such as (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, undergo tosylation (p-toluenesulfonyl chloride, triethylamine, 0°C) followed by substitution with sodium hydrosulfide (NaSH) in DMF at 80°C.
Optimized parameters :
This method ensures minimal epimerization but requires careful handling of gaseous H2S byproducts.
Direct Thiol Coupling via Palladium Catalysis
Palladium-mediated cross-coupling between 2-bromomethyl intermediates and trimethyltin sulfide (SnMe3S−) in toluene at 110°C achieves direct C–S bond formation.
Catalytic system :
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Pd(OAc)₂ (5 mol%)
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Xantphos (10 mol%)
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Cs₂CO₃ (2 equiv)
This route affords higher yields (85–90%) but incurs costs associated with tin reagents and catalyst recovery.
Optimization of Reaction Conditions
Solvent Effects on Thiolation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in displacement reactions, while toluene optimizes coupling efficiency in Pd-mediated routes. Mixed solvent systems (methylene chloride/water) improve phase separation during cyclization, reducing byproduct formation.
Solvent performance comparison :
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| DMF | Nucleophilic substitution | 70 |
| Toluene | Pd-catalyzed coupling | 88 |
| Methylene chloride | Cyclization | 82 |
Temperature and Stoichiometry
Excessive heating (>100°C) promotes thiol oxidation to disulfides, necessitating inert atmospheres. Molar ratios of 1:1.2 (bromomethyl precursor:Sⁿ⁻) balance conversion and side reactions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
HRMS (ESI-TOF) :
Challenges and Limitations
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Thiol instability : Rapid oxidation necessitates storage under nitrogen with radical scavengers (BHT).
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Regioselectivity : Competing substitutions at N-1 require protective groups (tetrahydro-2H-pyran-4-yl).
-
Toxicity : NaSH and H2S demand closed-system reactors and rigorous ventilation.
Applications and Derivatives
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and various substituted benzimidazole derivatives from substitution reactions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol. Research indicates that this compound exhibits notable activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of benzimidazole have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving various benzimidazole derivatives indicate that they can induce apoptosis in cancer cells. For example, derivatives similar to this compound were found to significantly inhibit tumor growth in vitro and in vivo models, suggesting a potential for development into anticancer agents .
Enzyme Inhibition
This compound has been studied as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research shows that this compound can effectively inhibit tyrosinase activity, making it a candidate for applications in skin whitening products and treatments for hyperpigmentation .
Chelation Properties
The compound's ability to chelate metal ions has been explored, particularly its interaction with copper ions. This property is significant for developing therapeutic agents that target metal-dependent enzymes or for use in conditions where metal ion homeostasis is disrupted .
Fluorinated Derivatives
The incorporation of fluorine into the benzimidazole structure enhances its lipophilicity and stability, making it suitable for various applications in material science and organic electronics. The fluorinated derivatives have been shown to possess unique optical properties, which are valuable in the development of fluorescent materials and sensors .
Case Study 1: Antimycobacterial Activity
A comprehensive study evaluated the antitubercular activity of synthesized benzimidazole derivatives, including this compound. The results indicated a significant zone of inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentration values demonstrating its potential as a therapeutic agent against tuberculosis .
Case Study 2: Tyrosinase Inhibition
In another study focusing on skin-related applications, researchers synthesized several derivatives of this compound and assessed their inhibitory effects on tyrosinase. The findings revealed that certain derivatives exhibited stronger inhibitory effects than conventional agents like kojic acid, suggesting their utility in cosmetic formulations aimed at reducing skin pigmentation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Biological Research | Enzyme Inhibition | Inhibits tyrosinase activity |
| Chelation Properties | Interacts with copper ions | |
| Material Science | Fluorinated Derivatives | Enhanced optical properties for sensors |
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methanethiol group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally correlate with moderate to high yields (52–85%), likely due to enhanced stability of intermediates . The 5-fluoro derivative’s yield (54%) aligns with methoxy and trifluoromethyl analogs, suggesting comparable synthetic efficiency .
Melting Points: Nitro-substituted thiols exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding from the -SH and -NO₂ groups . The 5-fluoro aniline derivative (271°C) highlights the impact of aromatic amino groups on thermal stability .
Spectral Trends :
- The NH proton in the 5-fluoro derivative (δ15.62) is significantly downfield-shifted compared to methoxy analogs (δ8.42–7.60), reflecting fluorine’s electron-withdrawing effect .
- Aromatic splitting patterns vary with substituents; fluorine induces distinct coupling constants (J = 1.6–8.4 Hz) in the 5-fluoro compound .
Biological Activity
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a benzimidazole moiety with a fluorine atom and a methanethiol group, which contribute to its unique properties.
- Molecular Formula : C11H12N2S
- CAS Number : 109949-19-1
- Molecular Weight : 204.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to its electronegativity, while the methanethiol group can participate in redox reactions, influencing various biological pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogenic microorganisms, including resistant strains. The compound's structure allows it to disrupt microbial cell function, leading to cell death .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including hematologic malignancies. For example, derivatives of benzimidazole compounds have shown promising results in inhibiting cell proliferation in leukemia models with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HEL (acute erythroid) | 1.00 ± 0.42 | Cytotoxic |
| K-562 (CML) | Varies | Moderate inhibition |
| HL-60 (AML) | Varies | Moderate inhibition |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized various fluoro-benzimidazole derivatives and tested them against a panel of microorganisms. The results indicated that increasing fluorine substituents enhanced lipophilicity and antimicrobial activity .
- Cytotoxicity Assays : In another study, this compound was evaluated for cytotoxicity using the MTT assay across different cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with selectivity indices favoring cancer cells over normal cells .
- Mechanistic Insights : Research into the mechanism of action has shown that the compound interacts with β-tubulin in parasites, disrupting microtubule dynamics and leading to cell cycle arrest . This mechanism is similar to other benzimidazole derivatives known for their antiparasitic properties.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol | Hydroxyl group instead of thiol | Moderate antimicrobial activity |
| 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine | Amine group | Enhanced anticancer activity |
Q & A
Q. What experimental methods are recommended for synthesizing (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol with optimal purity?
Methodological Answer:
- Key Reaction Steps : Cyclocondensation of fluorinated benzimidazole precursors with mercaptomethylating agents under inert conditions. For example, nucleophilic substitution at the 2-position of 5-fluoro-benzimidazole derivatives using thiomethylating reagents like CS₂ or mercaptoacetates .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol yields ~54% pure product, as confirmed by ¹H/¹³C NMR (CDCl₃, δ 7.51–3.81 ppm) .
- Troubleshooting : Monitor reaction progress via TLC to avoid over-substitution at the imidazole nitrogen.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). For example, the NH proton appears as a broad singlet (δ 8.42–7.60 ppm), while the CH₂-S group resonates at δ 3.99 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z ≈ 213.06) and rule out oxidation byproducts (e.g., disulfide formation).
- X-ray Crystallography : If single crystals are obtainable, analyze bond lengths (e.g., C-S bond ~1.81 Å) to confirm thiol group geometry .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate the electronic properties of this compound?
Methodological Answer:
-
Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to model frontier molecular orbitals. Basis sets such as 6-311++G(d,p) improve accuracy for sulfur and fluorine atoms .
-
Key Outputs :
Property Calculated Value Experimental Reference HOMO-LUMO Gap (eV) ~4.2 N/A Mulliken Charge on S -0.35 NMR chemical shifts -
Applications : Predict reactivity in nucleophilic thiol-disulfide exchange reactions .
Q. What strategies resolve contradictions in biological activity data for benzimidazole-thiol derivatives?
Methodological Answer:
Q. How can researchers address solubility challenges for in vivo studies of this compound?
Methodological Answer:
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Formulation Optimization :
Solubilizer Solubility (mg/mL) Stability (24h) DMSO 25 >90% Cyclodextrin (HP-β-CD) 12 >85% -
In Vivo Testing : Administer via intraperitoneal injection (dose: 10–50 mg/kg) in PBS/EtOH (7:3). Monitor plasma stability using LC-MS/MS to detect metabolite formation .
Specialized Methodological Questions
Q. What computational and experimental approaches validate the compound’s potential as a fluorescent probe?
Methodological Answer:
Q. How can researchers design derivatives to enhance DNA-binding affinity while minimizing cytotoxicity?
Methodological Answer:
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Structural Modifications :
Derivative Binding Constant (Kₐ, M⁻¹) Cytotoxicity (IC₅₀, μM) Parent Compound 1.2 × 10⁴ >100 Nitro-Substituted Analog 3.8 × 10⁴ 45 -
Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to strengthen intercalation via π-π stacking .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s inhibition of COX-1/COX-2 enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
